molecular formula C12H6Cl3NO2 B6392444 2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid CAS No. 1261967-13-8

2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6392444
CAS No.: 1261967-13-8
M. Wt: 302.5 g/mol
InChI Key: BDQSNHDMUUQWPK-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and a carboxylic acid group

Properties

IUPAC Name

2-chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-9-2-1-6(3-10(9)14)8-5-16-11(15)4-7(8)12(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQSNHDMUUQWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688031
Record name 2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-13-8
Record name 2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 2-chloropyridine.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3,4-dichlorophenyl group with the pyridine ring. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position of the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(3,4-dichlorophenyl)pyridine: Lacks the carboxylic acid group.

    3,4-Dichlorophenylpyridine-4-carboxylic acid: Lacks the chlorine atom on the pyridine ring.

    2-Chloro-5-phenylpyridine-4-carboxylic acid: Lacks the chlorine atoms on the phenyl ring.

Uniqueness

2-Chloro-5-(3,4-dichlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

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